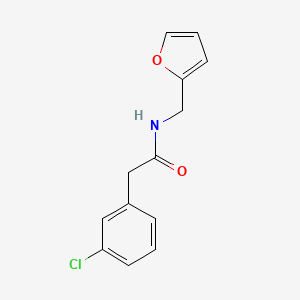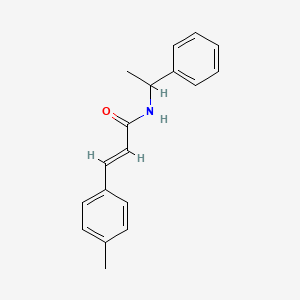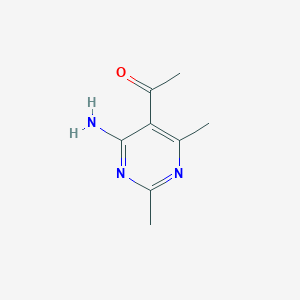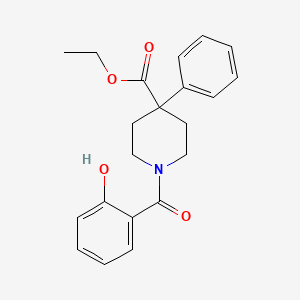![molecular formula C17H17F3N2O2 B5434064 1-(2-furylmethyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5434064.png)
1-(2-furylmethyl)-4-[3-(trifluoromethyl)benzoyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-furylmethyl)-4-[3-(trifluoromethyl)benzoyl]piperazine, also known as TFP, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of piperazine derivatives and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-(2-furylmethyl)-4-[3-(trifluoromethyl)benzoyl]piperazine involves the inhibition of enzymes and the binding to receptors. This compound acts as a competitive inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase by binding to their active sites. This compound also acts as an allosteric modulator of receptors such as the adenosine A1 receptor and the dopamine D4 receptor by binding to their allosteric sites. Moreover, this compound acts as a fluorescent probe by binding to hydrophobic regions of proteins and inducing a conformational change that results in fluorescence.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may have implications for the treatment of neurological disorders such as Parkinson's disease and depression. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Moreover, this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-furylmethyl)-4-[3-(trifluoromethyl)benzoyl]piperazine has several advantages for lab experiments. It is a potent inhibitor of enzymes and a ligand for receptors, which makes it a versatile tool for studying different proteins and enzymes. Moreover, this compound is a fluorescent probe that can be used to study conformational changes in proteins. However, this compound has some limitations for lab experiments. It is a toxic compound that requires careful handling and disposal. Moreover, this compound has low solubility in aqueous solutions, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the use of 1-(2-furylmethyl)-4-[3-(trifluoromethyl)benzoyl]piperazine in scientific research. One direction is the development of this compound-based fluorescent probes for imaging different proteins and enzymes in live cells. Another direction is the use of this compound as a tool for drug discovery, particularly for the development of inhibitors of enzymes and ligands for receptors. Moreover, this compound can be used as a starting material for the synthesis of other piperazine derivatives with potential therapeutic applications.
Conclusion
In conclusion, this compound is a versatile compound that has been widely used in scientific research. It has been found to have various biochemical and physiological effects and has been used as a tool to study the function of different proteins and enzymes. The synthesis method of this compound involves the reaction of 3-(trifluoromethyl)benzoic acid with 1-(2-furyl)methylpiperazine in the presence of a coupling agent and a catalyst. This compound has several advantages for lab experiments but also has some limitations. There are several future directions for the use of this compound in scientific research, including the development of this compound-based fluorescent probes and the use of this compound as a tool for drug discovery.
Métodos De Síntesis
The synthesis of 1-(2-furylmethyl)-4-[3-(trifluoromethyl)benzoyl]piperazine involves the reaction of 3-(trifluoromethyl)benzoic acid with 1-(2-furyl)methylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. After the completion of the reaction, the product is purified by column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
1-(2-furylmethyl)-4-[3-(trifluoromethyl)benzoyl]piperazine has been widely used in scientific research as a tool to study the function of different proteins and enzymes. It has been found to be a potent inhibitor of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This compound has also been used as a ligand to study the binding affinity and selectivity of different receptors such as the adenosine A1 receptor and the dopamine D4 receptor. Moreover, this compound has been used as a fluorescent probe to study the conformational changes in proteins such as the G protein-coupled receptor.
Propiedades
IUPAC Name |
[4-(furan-2-ylmethyl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2/c18-17(19,20)14-4-1-3-13(11-14)16(23)22-8-6-21(7-9-22)12-15-5-2-10-24-15/h1-5,10-11H,6-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPUNWXWHOHFRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4-bromophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]-2-pyridinamine](/img/structure/B5433989.png)
![3-[(cyclopentylamino)methyl]-2-methoxy-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B5433991.png)
![N-(2-{[(4-fluorobenzyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5433999.png)
![ethyl 1-[4-(3-methylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5434004.png)
![2-({[1-(2,3-difluoro-6-methoxybenzyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B5434029.png)

![methyl 2-[5-(3-bromo-5-chloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5434045.png)


![2-(methoxymethyl)-7-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5434061.png)
![4-[(6-chloropyridin-2-yl)methyl]-2-(3,4-dichlorophenyl)morpholine](/img/structure/B5434077.png)

![1-[(2-methoxy-4-methylphenyl)sulfonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5434088.png)